REACTION_CXSMILES
|
[ClH:1].CN(C)CCCN=C=NCC.C[N:14]([CH:16]=[O:17])C.[OH2:18].[NH2:19]N.ON1[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2N=N1>C(Cl)Cl>[Cl:1][C:26]1[CH:27]=[C:28]([CH:29]=[CH:30][C:25]=1[OH:18])[C:16]([NH:14][NH2:19])=[O:17] |f:0.1,3.4|
|
Name
|
resin
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was shaken overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The resin was successively washed with DMF (3×20 mL) and CH2Cl2 (3×20 mL)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NN)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |